molecular formula C17H25BO5 B8248129 4-(3-Methoxypropoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

4-(3-Methoxypropoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B8248129
M. Wt: 320.2 g/mol
InChI Key: NBEVEXWCPJQJRX-UHFFFAOYSA-N
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Description

4-(3-Methoxypropoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is an organic compound that features a benzaldehyde core substituted with a methoxypropoxy group and a dioxaborolane moiety. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxypropoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the following steps:

    Formation of the Benzaldehyde Core: The benzaldehyde core can be synthesized through various methods, including the oxidation of benzyl alcohol or the formylation of benzene derivatives.

    Introduction of the Methoxypropoxy Group: This step involves the etherification of the benzaldehyde with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Dioxaborolane Group: The dioxaborolane moiety is introduced via a borylation reaction, often using bis(pinacolato)diboron and a palladium catalyst under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxypropoxy group can undergo nucleophilic substitution reactions, particularly under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizers.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Bases such as sodium hydroxide or potassium carbonate, and nucleophiles like thiols or amines.

Major Products

    Oxidation: 4-(3-Methoxypropoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

    Reduction: 4-(3-Methoxypropoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a versatile building block for the construction of more complex molecules. Its boronate ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.

Biology

While specific biological applications of this compound may be limited, derivatives of benzaldehyde and boronate esters have been explored for their potential in drug development and as enzyme inhibitors.

Medicine

In medicinal chemistry, compounds containing boronate esters are investigated for their potential as protease inhibitors and in the design of boron neutron capture therapy agents for cancer treatment.

Industry

In materials science, this compound can be used in the synthesis of polymers and advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action for this compound in chemical reactions typically involves the formation of reactive intermediates such as boronate complexes or aldehyde adducts. These intermediates can then undergo further transformations, leading to the desired products. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Methoxypropoxy)benzaldehyde: Lacks the boronate ester group, making it less versatile in cross-coupling reactions.

    3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Lacks the methoxypropoxy group, which may affect its solubility and reactivity.

    4-(3-Methoxypropoxy)-3-bromobenzaldehyde: Contains a bromine atom instead of the boronate ester, leading to different reactivity and applications.

Uniqueness

The presence of both the methoxypropoxy group and the boronate ester in 4-(3-Methoxypropoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde makes it a unique compound with a combination of properties that can be exploited in various synthetic and industrial applications

Properties

IUPAC Name

4-(3-methoxypropoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BO5/c1-16(2)17(3,4)23-18(22-16)14-11-13(12-19)7-8-15(14)21-10-6-9-20-5/h7-8,11-12H,6,9-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBEVEXWCPJQJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C=O)OCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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